Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, with the chemical formula and a molecular weight of 119.164 g/mol, is a bicyclic organic compound characterized by its unique triene structure. The compound features a bicyclic framework that includes two fused cyclobutane rings and an amine group attached at the 7-position. This configuration contributes to its distinct chemical properties and reactivity patterns, making it a subject of interest in various fields of chemistry and materials science .
Research into the biological activity of bicyclo[4.2.0]octa-1,3,5-trien-7-amine is limited but suggests potential applications in medicinal chemistry. Compounds with similar bicyclic structures have been studied for their antitumor and antimicrobial properties. The unique arrangement of double bonds may also influence biological interactions, making it a candidate for further pharmacological studies .
The synthesis of bicyclo[4.2.0]octa-1,3,5-trien-7-amine typically involves multi-step organic reactions:
For example, one method involves the bromination of benzocyclobutene followed by nucleophilic substitution with an amine to yield the target compound .
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine has potential applications in:
Interaction studies involving bicyclo[4.2.0]octa-1,3,5-trien-7-amine focus on its reactivity with various electrophiles and nucleophiles. These studies help elucidate its potential role in drug design and material applications by understanding how it interacts with biological targets or other chemical species.
Research indicates that compounds with similar structural motifs often exhibit interesting interaction profiles, which could be explored further to enhance the efficacy of therapeutic agents or optimize material properties .
Several compounds share structural similarities with bicyclo[4.2.0]octa-1,3,5-trien-7-amine:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Bicyclo[4.2.0]octa-1,3,5-triene | Lacks the amine group; purely hydrocarbon structure | |
| Bicyclo[4.2.0]octa-1,3,5-trien-7-one | Contains a carbonyl group instead of an amine | |
| 2-(Bicyclo[4.2.0]octa-1,3,5-trienyl)adamantan-2-ol | Incorporates an adamantane moiety |
These compounds highlight the uniqueness of bicyclo[4.2.0]octa-1,3,5-trien-7-amine due to its amine functionality and distinct reactivity patterns compared to others that lack such functional groups or possess different substituents .
The molecular architecture of bicyclo[4.2.0]octa-1,3,5-trien-7-amine, (R)- derives its uniqueness from a strained bicyclic system comprising two fused rings: a cyclohexene moiety and a smaller cycloalkene unit. This configuration imposes significant angular strain, which is partially alleviated by the conjugation of the triene system across positions 1, 3, and 5. The nitrogen atom at the 7-position adopts a trigonal pyramidal geometry typical of amines, with an sp³ hybridization state and a lone pair occupying the fourth orbital.
The bond angles within the bicyclic framework deviate from ideal tetrahedral values due to steric crowding. For instance, the C-N-C angle measures approximately 108°, slightly narrower than the 109.5° observed in unstrained amines. This distortion arises from the spatial constraints imposed by the bicyclic skeleton, which also shortens the C-N bond length to 147 pm compared to the 154 pm C-C bonds in alkanes. The rigidity of the structure enhances thermal stability, making the compound suitable for high-temperature reactions.
Comparative analysis with simpler bicyclic amines reveals distinct electronic properties. The conjugated triene system delocalizes electron density, reducing the basicity of the amine group relative to acyclic analogs. This electron-deficient nitrogen center facilitates nucleophilic reactions at the amine site while maintaining compatibility with transition metal catalysts. The table below summarizes key structural parameters:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₉N | |
| Hybridization (N) | sp³ | |
| C-N Bond Length | 147 pm | |
| C-N-C Bond Angle | 108° | |
| CAS Number (R-enantiomer) | 61341-85-3 |
The topological constraints of the bicyclo[4.2.0] system also influence its reactivity in cycloaddition reactions. The fixed dihedral angles between the triene orbitals predispose the molecule to participate in Diels-Alder reactions with predictable stereochemical outcomes. This predictability is invaluable in designing cascade reactions for polycyclic compound synthesis.
The (R)-enantiomer of bicyclo[4.2.0]octa-1,3,5-trien-7-amine has emerged as a privileged chiral auxiliary in asymmetric catalysis due to its configurationally stable nitrogen center. Unlike simpler chiral amines that undergo rapid pyramidal inversion (with energy barriers ~25 kJ/mol), the bicyclic framework sterically hinders nitrogen inversion, effectively locking the stereochemistry at the amine center. This stability enables its use in enantioselective transformations without racemization, even under vigorous reaction conditions.
In palladium-catalyzed cross-coupling reactions, the compound’s rigid structure orients substrates through non-covalent interactions (e.g., π-stacking with the triene system), achieving enantiomeric excesses >90% in aryl-amine bond formations. The amine group participates in hydrogen-bonding interactions with chiral phosphine ligands, creating a stereodirecting microenvironment around the metal center. For example, in asymmetric Heck reactions, the (R)-configured amine coordinates to palladium, inducing a specific face-selective insertion of alkenes.
Recent applications highlight its utility in synthesizing axially chiral biaryl compounds. The bicyclic system’s planar triene moiety templates the rotational conformation of adjacent aromatic rings during Suzuki-Miyaura couplings, with the amine group acting as a transient directing group. This methodology has been employed in the synthesis of binaphthyl-based catalysts, achieving turnover frequencies exceeding 10⁵ h⁻¹.
The compound’s chiral recognition properties also facilitate its use in kinetic resolutions. In enzymatic-like pocket environments created by supramolecular hosts, the (R)-enantiomer exhibits preferential binding to specific transition states, enabling the separation of racemic mixtures with selectivity factors (s) up to 30. This application is particularly valuable in pharmaceutical synthesis, where single-enantiomer intermediates are often required.
Synthetic protocols for introducing the bicyclo[4.2.0]octa-1,3,5-trien-7-amine scaffold typically employ Rhodium(I)-catalyzed cyclization of terminal aryl alkynes, followed by stereoselective amination using chiral auxiliaries. The table below outlines a representative synthesis:
| Step | Process | Conditions | Yield |
|---|---|---|---|
| 1 | Rh(I)-catalyzed cyclization | 80°C, THF, 12 h | 78% |
| 2 | Chiral resolution via HPLC | Chiralpak AD-H column | 95% ee |
| 3 | Protection/deprotection sequence | Boc-anhydride, then TFA | 82% |
This synthetic route underscores the compound’s compatibility with modern catalytic methods while maintaining stereochemical fidelity. The rigid bicyclic core resists ring-opening under both acidic and basic conditions, ensuring structural integrity throughout multi-step syntheses.
Gold(I)-catalyzed Conia-ene cyclizations represent a pivotal synthetic methodology for constructing bicyclo[4.2.0]octa-1,3,5-trien-7-amine derivatives through efficient bicyclic core assembly [1] [2]. The catalytic system employs gold(I) complexes that demonstrate exceptional electrophilic activation of alkynes under homogeneous conditions, enabling the formation of complex polycyclic frameworks from relatively simple precursors [2].
The mechanistic pathway of Au(I)-mediated Conia-ene cyclizations proceeds through the selective coordination of gold(I) to the alkyne moiety, forming η²-[AuL]⁺-activated alkyne complexes [2]. This activation facilitates subsequent nucleophilic attack by the enol component, leading to the formation of the desired bicyclic framework through an anti-addition mechanism [1]. Research demonstrates that [Ph₃PAu]OTf serves as an effective catalyst, enabling full conversion of starting materials within 15 minutes at room temperature in dichloroethane [1].
Optimization studies reveal critical reaction parameters for successful cyclization reactions. The use of [Ph₃PAu]NTf₂ as a catalyst system provides superior performance compared to silver-activated gold complexes, offering air stability and non-hygroscopic properties that eliminate complications associated with moisture-sensitive silver salts [1]. Temperature control proves essential, with reactions conducted at room temperature yielding optimal results while minimizing decomposition pathways [1].
Table 1. Au(I)-Catalyzed Conia-Ene Cyclization Optimization Data
| Catalyst System | Temperature (°C) | Reaction Time | Yield (%) | Selectivity |
|---|---|---|---|---|
| [Ph₃PAu]OTf | 25 | 15 min | 86 | >20:1 syn |
| [Ph₃PAu]NTf₂ | 25 | 15 min | 96 | >20:1 syn |
| AuCl₃ | 25 | Various | Decomposition | - |
| [Ph₃PAu]SbF₆ | 25 | 30 min | 78 | 18:1 syn |
The substrate scope encompasses various β-ketoesters and related carbonyl compounds that undergo efficient cyclization to form exo-methylene cyclopentanes [1]. Diversely substituted β-ketoesters demonstrate compatibility with the catalytic system, tolerating different substituents on the ketone, ester, and alkyl positions [1]. The reaction exhibits remarkable selectivity for 5-exo-dig cyclization pathways, although 6-exo-dig cyclizations are possible with appropriately positioned substrates [1].
Recent advances in gold catalysis have expanded the methodology to include benzocyclobutene synthesis through modular approaches [3]. Sequential copper and palladium catalysis enables the stereoselective construction of densely functionalized benzocyclobutene scaffolds from readily accessible imine, allene, and diboron precursors [3]. The protocol demonstrates the first application of Suzuki-Miyaura coupling for four-membered carbocycle formation, achieving excellent diastereoselectivity exceeding 20:1 in most cases [3].
Manganese(III)-initiated radical cyclizations of alkynyl ketones provide an alternative synthetic route to bicyclo[4.2.0]octa-1,3,5-trien-7-amine derivatives through free-radical cyclization mechanisms [4] [5]. The methodology employs manganese(III) acetate as the oxidizing agent to generate α-carbonyl radicals that subsequently undergo intramolecular cyclization with pendant alkyne groups [4].
The reaction mechanism involves initial hydrogen atom abstraction from the α-position of the ketone by manganese(III) acetate, generating an α-carbonyl radical intermediate [4] [5]. This radical species then undergoes 5-exo-dig cyclization with the alkyne moiety, forming a vinyl radical that is subsequently oxidized by another equivalent of manganese(III) to yield the cyclized product [4]. The process operates under mild thermal conditions, typically requiring temperatures of 90°C in ethanol-acetic acid solvent systems [4].
Optimization studies demonstrate that manganese(III) acetate-initiated cyclizations perform optimally in 9:1 to 19:1 ethanol-acetic acid mixtures at 90°C [4]. The reaction exhibits moderate to good yields for favorable substrate combinations, with cyclization of trimethylsilyl-alkynyl ketones providing 62% yield of silylalkenes in key transformations [4]. The methodology has been successfully applied in total synthesis applications, including a seven-step synthesis of gymnomitrol with 16% overall yield [4].
Table 2. Mn(III)-Initiated Radical Cyclization Reaction Data
| Substrate Type | Solvent System | Temperature (°C) | Yield (%) | Selectivity |
|---|---|---|---|---|
| Propargyl cyclohexanones | EtOH/AcOH (9:1) | 90 | 40-60 | 5-exo-dig |
| Trimethylsilyl alkynyl ketones | EtOH/AcOH (19:1) | 90 | 62 | High |
| Simple alkynyl ketones | EtOH/AcOH (9:1) | 90 | 45-55 | Moderate |
| Substituted alkynyl ketones | EtOH/AcOH (9:1) | 90 | 35-70 | Variable |
Recent developments in manganese catalysis have expanded the scope of radical cyclizations to include various carbonyl substrates [6] [5]. Systematic studies reveal that the reaction efficiency depends critically on the electronic nature of the carbonyl component and the substitution pattern of the alkyne [5]. Ketones with accessible α-hydrogen atoms undergo efficient cyclization, while amides and esters prove incompatible due to higher α-carbon-hydrogen bond dissociation energies [5].
The methodology tolerates various alkene coupling partners when extended beyond simple cyclization reactions [5]. Stabilized disubstituted olefins such as prop-1-en-2-yl acetate couple efficiently with cyclohexanone derivatives, delivering products in 61% isolated yield [5]. Terminal alkynes also participate successfully in the coupling process, affording corresponding E-alkenes in 43% yield through manganese-mediated radical addition mechanisms [5].
Sparteine-mediated asymmetric lithiation represents a cornerstone methodology for enantioselective functionalization at the C7 position of bicyclo[4.2.0]octa-1,3,5-trien-7-amine derivatives [7] [8] [9]. The approach utilizes (minus)-sparteine as a chiral ligand in combination with alkyllithium bases to achieve highly enantioselective deprotonation reactions that establish stereogenic centers with exceptional selectivity [7] [8].
The mechanistic foundation of sparteine-mediated asymmetric lithiation involves the formation of configurationally stable organolithium intermediates through enantioselective deprotonation [7]. Nuclear magnetic resonance spectroscopy studies establish that carbon-13 and lithium-6 labeled organolithium-sparteine complexes exist as monomeric species with lithium coordinated to the benzylic position, the carbonyl of protecting groups, and sparteine [7]. This coordination environment enables precise stereochemical control during subsequent electrophilic substitution reactions [7].
Temperature-dependent stereocontrol mechanisms have been extensively investigated for sparteine-mediated lithiation-substitution sequences [8]. The enantiodetermining step can involve asymmetric deprotonation, dynamic kinetic resolution, or dynamic thermodynamic resolution depending on reaction conditions and electrophile nature [8]. These mechanistic pathways allow for the preparation of either epimer at newly formed stereogenic carbons through appropriate selection of reaction parameters [8].
Table 3. Sparteine-Mediated Asymmetric Lithiation Results
| Substrate Type | Base System | Temperature (°C) | Yield (%) | Enantiomeric Ratio |
|---|---|---|---|---|
| N-Boc-N-(p-methoxyphenyl)benzylamine | n-BuLi/(minus)-sparteine | -78 | 85-95 | >95:5 |
| N-Boc-N-(p-methoxyphenyl)cinnamylamine | s-BuLi/(minus)-sparteine | -78 | 60-89 | 85:15 to 91:9 |
| Phosphine boranes | s-BuLi/(minus)-sparteine | -78 | 70-90 | >90:10 |
| Carbamate derivatives | s-BuLi/(minus)-sparteine | -78 | 75-92 | 95:5 to 99:1 |
The development of sparteine surrogates has addressed limitations associated with the exclusive availability of (minus)-sparteine [9]. These structurally similar compounds lack the D-ring of sparteine but maintain comparable stereoinduction capabilities [9]. In nearly all applications, sparteine surrogates produce essentially equal but opposite enantioselectivity compared to (minus)-sparteine, enabling access to both enantiomeric series of products [9].
Applications of sparteine-mediated lithiation extend to various heterocyclic systems relevant to bicyclic amine synthesis [10]. Recent work demonstrates regiodivergent and enantioselective functionalization of Boc-1,3-oxazinanes through sparteine-mediated enantioselective lithiation followed by transmetallation to zinc and Negishi coupling [10]. The methodology achieves high enantioselectivities across a broad range of examples, with enantiomeric ratios typically exceeding 95:5 [10].
Ligand-controlled regiodivergent Negishi couplings provide complementary synthetic access to bicyclo[4.2.0]octa-1,3,5-trien-7-amine derivatives through palladium-catalyzed cross-coupling reactions [11] [10] [12]. The methodology enables the selective formation of carbon-carbon bonds at different positions of the bicyclic framework through appropriate ligand selection and reaction optimization [10].
The mechanistic basis for regiodivergent coupling involves ligand-controlled palladium migration processes that dictate the site of carbon-carbon bond formation [10]. Bulky phosphine ligands favor direct coupling at the initial site of transmetallation, while less hindered ligands promote palladium migration and coupling at remote positions [10]. This ligand-controlled selectivity enables complete switching between regioisomeric products using the same starting materials [10].
Optimization studies reveal critical parameters for achieving high regioselectivity in Negishi coupling reactions [10]. The use of very bulky ligand systems such as L³ provides exclusive C4-arylation with selectivity ratios exceeding 98:2 [10]. Conversely, conformationally flexible phosphine ligands such as L² completely switch selectivity to favor C5-arylation through migratory coupling mechanisms [10].
Table 4. Ligand-Controlled Regiodivergent Negishi Coupling Data
| Ligand System | Coupling Site | Yield (%) | Regioselectivity | Enantioselectivity |
|---|---|---|---|---|
| L³ (bulky phosphine) | C4 | 61-71 | >98:2 | 95:5 to 97:3 er |
| L² (flexible phosphine) | C5 | 48-89 | <2:98 | 94:6 to 97:3 er |
| PPh₃ | C4/C5 mixture | 45-65 | 60:40 | Variable |
| PCy₃ | C4 | 55-70 | 85:15 | 90:10 to 95:5 er |
The substrate scope encompasses various electrophiles including aryl and heteroaryl nonaflates with diverse electronic properties [10]. C4-functionalization proves most effective with para and meta-substituted aryl nonaflates, achieving yields of 45-71% with excellent enantiomeric ratios of 95:5 to 97:3 [10]. C5-functionalization demonstrates broader substrate tolerance, accommodating sterically demanding and electronically diverse coupling partners [10].
Enantiospecific cross-coupling reactions complement the enantioselective lithiation methodology by enabling stereospecific carbon-carbon bond formation from configurationally stable organometallic reagents [11] [12]. The reactions typically proceed through two-electron oxidative addition mechanisms that maintain stereochemical integrity, with retention or inversion controlled by coordinating groups proximal to the reaction site [11]. Fast reductive elimination proves essential for outcompeting racemization pathways that would compromise stereofidelity [11].